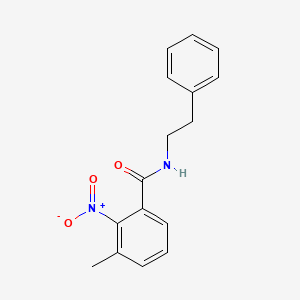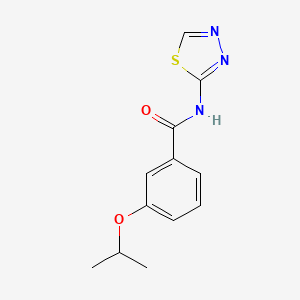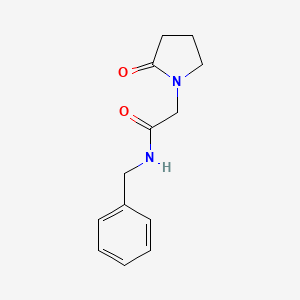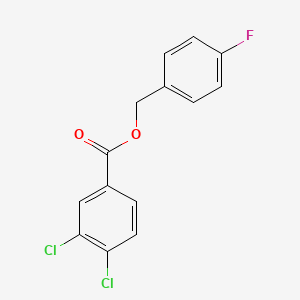
methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxylate
Vue d'ensemble
Description
Methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxylate, also known as MDPTQ, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry. MDPTQ is a quinazoline derivative that has been found to exhibit various biological activities, including anticancer, antiviral, and antibacterial properties.
Mécanisme D'action
The mechanism of action of methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxylate is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cancer cell proliferation, viral replication, and bacterial growth. methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxylate has been found to inhibit the activity of various enzymes and proteins, including DNA topoisomerase II, ribonucleotide reductase, and HIV reverse transcriptase.
Biochemical and Physiological Effects:
methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxylate has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of viral replication, and the inhibition of bacterial growth. Additionally, methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxylate has been found to exhibit antioxidant properties and to increase the activity of various antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxylate has several advantages for use in lab experiments, including its low toxicity and high solubility in water and organic solvents. However, methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxylate also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Orientations Futures
There are several future directions for research on methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxylate, including the development of more efficient and cost-effective synthesis methods, the identification of its molecular targets and mechanisms of action, and the evaluation of its potential applications in other areas of medicine, such as neurodegenerative diseases and inflammation. Additionally, further studies are needed to evaluate the safety and efficacy of methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxylate in animal models and human clinical trials.
Applications De Recherche Scientifique
Methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting the growth of tumors. methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxylate has also been found to exhibit antiviral properties by inhibiting the replication of viruses such as HIV and hepatitis C virus. Additionally, methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxylate has been found to exhibit antibacterial properties by inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
methyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-22-15(20)10-7-8-12-13(9-10)17-16(21)18(14(12)19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFOLTSVVXLPGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5748661.png)
![N-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5748667.png)

![3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5748684.png)
![N-(4-fluorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5748686.png)

![5-(1H-pyrrol-2-ylmethylene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5748691.png)

![N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5748728.png)

![5-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-3-pyridinyl methyl carbonate](/img/structure/B5748740.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B5748745.png)
![3-{[5-bromo-2-(2-propyn-1-yloxy)benzylidene]amino}-2-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5748747.png)